molecular formula C40H26N2O10 B8069389 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-

Cat. No.: B8069389
M. Wt: 694.6 g/mol
InChI Key: QVNYARGEYTXDMK-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy-: is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between an isobenzofuran and a xanthene moiety, with additional functional groups including amino and hydroxy groups. The compound’s structure imparts significant chemical stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- typically involves multi-step organic reactions. One common method includes the condensation of ninhydrin with amino-naphthoquinones under mild conditions, followed by oxidative cleavage of the resulting vicinal diols . The reaction is usually carried out in acetic acid at room temperature, producing high yields of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of chemical entities.

Scientific Research Applications

Chemistry

In chemistry, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medical research due to its potential bioactivity. It is being investigated for its role in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways .

Industry

In industrial applications, the compound is used in the development of dyes and pigments due to its stable and vibrant color properties. It is also utilized in the production of fluorescent markers for various analytical techniques .

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 5(or 6)-amino-3’,6’-dihydroxy- apart from similar compounds is its specific functional groups and spiro linkage, which confer unique chemical properties and reactivity. These features make it particularly useful in applications requiring high stability and specific reactivity patterns.

Properties

IUPAC Name

5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h2*1-9,22-23H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNYARGEYTXDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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